Smithsonite

Photocatalysis Air purification Heterojunction

Researchers requiring controlled zinc release or in-situ ZnO formation face performance failures when substituting ZnCO₃ with ZnO or ZnSO₄. Smithsonite (ZnCO₃, CAS 14476-25-6) solves this via low solubility and a distinct ~300-400 °C decomposition pathway. - Enables 42% NO removal in ZnO/ZnCO₃ heterojunctions (vs. 28% for pure ZnO). - Boosts LIB specific capacity to 910 mAh g⁻¹ after 1000 cycles (98% improvement) through in-situ Li₂CO₃ buffer layer formation. - Delivers >90% flotation recovery with <15% calcite contamination using cupferron collectors. Supplied with batch-specific purity documentation to support reproducible advanced material synthesis.

Molecular Formula CH2O3Zn+2
Molecular Weight 127.4 g/mol
CAS No. 14476-25-6
Cat. No. B087515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSmithsonite
CAS14476-25-6
Molecular FormulaCH2O3Zn+2
Molecular Weight127.4 g/mol
Structural Identifiers
SMILESC(=O)(O)O.[Zn+2]
InChIInChI=1S/CH2O3.Zn/c2-1(3)4;/h(H2,2,3,4);/q;+2
InChIKeyFMRLDPWIRHBCCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Smithsonite (ZnCO₃) Procurement & Differentiation


Smithsonite (ZnCO₃, CAS 14476-25-6) is a naturally occurring zinc carbonate mineral and an important industrial zinc source. Its unique physicochemical properties—including low aqueous solubility, defined thermal decomposition behavior, and specific surface reactivity—differentiate it from other common zinc compounds such as zinc oxide (ZnO) and zinc sulfate (ZnSO₄) [1][2]. Unlike soluble zinc salts, ZnCO₃ provides sustained zinc release and serves as a versatile precursor for high-surface-area ZnO synthesis, making it a strategic material for catalysis, energy storage, and selective mineral processing applications where controlled reactivity and selectivity are paramount.

1

Low aqueous solubility

Supports sustained Zn release and controlled reactivity in heterogeneous systems.

2

Defined thermal decomposition

Enables use as a precursor for high-surface-area ZnO synthesis with moderate energy input.

3

Selective surface reactivity

Reported fit for catalysis, energy storage, and mineral processing where controlled selectivity is critical.

Smithsonite vs. ZnO/ZnSO₄: Irreplaceable Differences


Direct substitution of ZnCO₃ with ZnO or ZnSO₄ in industrial and research workflows often leads to performance failures due to fundamental differences in solubility, thermal decomposition pathways, optical transparency, and surface chemistry [1][2]. ZnCO₃ exhibits lower aqueous solubility and a distinct thermal decomposition temperature (~300–400 °C) compared to ZnO, enabling its use as a controlled ZnO precursor and in applications requiring in-situ ZnO formation . Furthermore, ZnCO₃ provides superior transparency in vulcanized rubber and markedly different flotation selectivity against calcite gangue—advantages that ZnO and ZnSO₄ cannot replicate. The evidence presented below quantifies these critical differentiators, enabling informed procurement decisions.

Property
ZnCO₃ (Smithsonite)
ZnO / ZnSO₄
Solubility profile
Low aqueous solubility; gradual Zn release
Higher solubility (ZnSO₄) or near-insoluble (ZnO); dissolution kinetics differ markedly
Thermal decomposition
Decomposes to ZnO around 150–400 °C, enabling controlled ZnO synthesis
ZnO is already an oxide; ZnSO₄ decomposition follows a different pathway
Optical behavior in rubber
Reported to provide high transparency, minimal whitening
ZnO typically causes noticeable whitening; transparency may be compromised
Flotation selectivity
Markedly different selectivity against calcite; reported high recovery with selective collectors
ZnO/ZnSO₄ do not replicate smithsonite's flotation response; calcite separation behavior may differ

Smithsonite Performance Evidence


Photocatalytic NO Oxidation Enhancement

A ZnO/ZnCO₃ heterojunction photocatalyst demonstrated 42% NO removal efficiency under UV light, surpassing pristine ZnO (28%) by a relative improvement of 50%. The composite retained 88% activity after five cycles, indicating robust stability [1].

Photocatalytic NO removal
Head-to-head
42% (ZnO/ZnCO₃) vs. 28% (ZnO)
Supports heterojunction catalyst design
UV light; 350 °C calcination; 50% relative improvement
Photocatalysis Air purification Heterojunction

Nanodiamond/ZnCO₃ Separator Modification

Polypropylene (PP) separators modified with nanodiamonds and ZnCO₃ nanowires (DZPP) enabled LIBs to achieve a specific capacity of 910 mAh g⁻¹ after 1000 cycles at 2 C rate, compared to only 460 mAh g⁻¹ for unmodified PP separators. The in-situ lithiation of ZnCO₃ creates an additional Li₂CO₃ buffer layer that redistributes Li⁺ ions during cycling [1].

Battery separator capacity
Head-to-head
910 vs. 460 mAh g⁻¹ (1000 cycles, 2C)
Supports separator modification research
LIB full cells; in-situ Li₂CO₃ buffer layer
Lithium-ion batteries Separator modification Energy storage

Flotation Selectivity Against Calcite

Using cupferron as a collector, smithsonite achieved 90.45% flotation recovery at pH 8.0 with 10 × 10⁻⁴ mol/L cupferron, whereas calcite recovery remained below 15.00% under identical conditions [1]. In a separate system with sodium oleate and 40 mg/L carboxymethyl chitosan (CMCS), smithsonite recovery was 94.78% while calcite recovery was suppressed to just 2.25% at pH 9 .

Flotation selectivity
Head-to-head
Smithsonite >90%, calcite <15% (cupferron); 94.78% vs. 2.25% (NaOL/CMCS)
Supports mineral beneficiation selectivity
pH 8–9; microflotation; multiple collector systems
Mineral processing Flotation Selective separation

Rubber Vulcanization Transparency

In sulfur-vulcanized rubber formulations, zinc carbonate provides superior transparency compared to zinc oxide, eliminating undesirable whitening. This optical advantage makes ZnCO₃ the preferred activator for manufacturing translucent rubber goods, while maintaining comparable acceleration of vulcanization rate [1].

Rubber transparency
Class-level
High transparency, no whitening (vs. ZnO whitening)
Supports translucent rubber compounding
Sulfur vulcanization; industry-reported preference
Rubber compounding Vulcanization Transparency

Thermal Decomposition for ZnO Synthesis

Anhydrous ZnCO₃ decomposes to ZnO and CO₂ upon heating, with significant decomposition occurring above 200–300 °C. This decomposition temperature is lower than that required for many other zinc precursors (e.g., Zn(OH)₂, Zn-acetate), allowing for energy-efficient synthesis of high-surface-area ZnO [1]. The decomposition enthalpy (ΔH) is approximately -820.3 kJ·mol⁻¹ [2].

Thermal decomposition
Class-level
Onset ~150–300 °C; ΔH ≈ -820.3 kJ·mol⁻¹
Supports controlled ZnO synthesis
TGA/DSC under inert atmosphere; moderate decomposition window
Material synthesis Thermal analysis ZnO precursor

Smithsonite Application Scenarios


Advanced Photocatalytic Air Purification

The ZnO/ZnCO₃ heterojunction photocatalyst demonstrated 42% NO removal efficiency, significantly outperforming pure ZnO (28%) [1]. Procurement of high-purity ZnCO₃ is essential for fabricating such heterojunctions, which exhibit enhanced charge separation and cycling stability.

High-Capacity Battery Separators

Incorporating ZnCO₃ nanowires into polypropylene separators boosted LIB specific capacity to 910 mAh g⁻¹ after 1000 cycles, a 98% improvement over conventional separators [1]. This application leverages ZnCO₃'s in-situ lithiation to form a Li₂CO₃ buffer layer, enabling next-generation battery designs.

Flotation Separation from Calcite Gangue

Smithsonite flotation recovery reaches >90% while calcite recovery is suppressed to <15% using cupferron collector, enabling efficient beneficiation [1]. This selectivity is critical for processing low-grade zinc oxide ores and reducing environmental impact.

Translucent Rubber Manufacturing

Zinc carbonate is the preferred vulcanization activator for translucent rubber products due to its superior transparency and lack of whitening compared to ZnO [1]. This makes it indispensable for applications where optical clarity is a key specification.

Application
Selection Property
Validation Focus
Photocatalytic air purification studies
ZnO/ZnCO₃ heterojunction formation
NO removal efficiency, cycling stability
Lithium-ion battery separator research
In-situ lithiation buffer layer
Specific capacity after cycling, cycling stability
Mineral flotation selectivity studies
Selective collector adsorption
Flotation recovery vs. calcite gangue
Translucent rubber vulcanization
Optical clarity in vulcanizates
Transparency, absence of whitening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


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